molecular formula C15H19NO B145179 7-Hexoxyquinoline CAS No. 131802-59-0

7-Hexoxyquinoline

Cat. No. B145179
M. Wt: 229.32 g/mol
InChI Key: ACSASSNGZBRBGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hexoxyquinoline, also known as 7-OQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is a derivative of quinoline, a heterocyclic aromatic compound that has been extensively studied for its biological and pharmacological properties.

Mechanism Of Action

The mechanism of action of 7-hexoxyquinoline is not fully understood. However, it is believed that the molecule exerts its biological activity by interacting with specific targets in cells. For example, 7-hexoxyquinoline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 7-hexoxyquinoline depend on the specific application. In medicinal chemistry, 7-hexoxyquinoline has been shown to have antimicrobial activity against a range of bacteria and fungi. It has also been investigated for its anticancer properties, with studies showing that it can induce apoptosis and inhibit cell proliferation in cancer cells. In material science, 7-hexoxyquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In analytical chemistry, 7-hexoxyquinoline has been used as a chelating agent for metal ion detection.

Advantages And Limitations For Lab Experiments

One advantage of using 7-hexoxyquinoline in lab experiments is its versatility. This molecule can be used in various applications, including medicinal chemistry, material science, and analytical chemistry. Another advantage is its ease of synthesis, which makes it readily available for research purposes. However, one limitation of using 7-hexoxyquinoline is its limited solubility in water, which can make it challenging to work with in aqueous solutions.

Future Directions

There are several future directions for research on 7-hexoxyquinoline. In medicinal chemistry, further studies are needed to investigate its potential as an anticancer and anti-inflammatory agent. In material science, research can focus on the development of new organic semiconductors and fluorescent dyes based on 7-hexoxyquinoline. In analytical chemistry, research can explore the use of 7-hexoxyquinoline as a chelating agent for metal ion detection in environmental and biological samples.
In conclusion, 7-hexoxyquinoline is a versatile molecule that has been the subject of scientific research due to its potential applications in various fields. Its ease of synthesis and versatility make it a valuable compound for research purposes. Further studies are needed to fully understand its mechanism of action and explore its potential applications in different fields.

Synthesis Methods

The synthesis of 7-hexoxyquinoline involves the reaction of 2,6-dibromoquinoline with n-hexanol in the presence of a base. This reaction leads to the formation of 7-hexoxyquinoline as the main product. The purity of the compound can be improved by recrystallization and column chromatography.

Scientific Research Applications

7-Hexoxyquinoline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 7-hexoxyquinoline has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties. In material science, 7-hexoxyquinoline has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In analytical chemistry, 7-hexoxyquinoline has been used as a chelating agent for metal ion detection.

properties

CAS RN

131802-59-0

Product Name

7-Hexoxyquinoline

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

7-hexoxyquinoline

InChI

InChI=1S/C15H19NO/c1-2-3-4-5-11-17-14-9-8-13-7-6-10-16-15(13)12-14/h6-10,12H,2-5,11H2,1H3

InChI Key

ACSASSNGZBRBGJ-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC2=C(C=CC=N2)C=C1

Canonical SMILES

CCCCCCOC1=CC2=C(C=CC=N2)C=C1

Other CAS RN

131802-59-0

synonyms

7-hexoxyquinoline
7-hexyloxyquinoline

Origin of Product

United States

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